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molecular formula C11H8ClNOS B8499009 1-(5-Chloro-2-thienyl)-2-(pyridin-4-yl)ethanone

1-(5-Chloro-2-thienyl)-2-(pyridin-4-yl)ethanone

Cat. No. B8499009
M. Wt: 237.71 g/mol
InChI Key: SXFQWFNDMDOLOK-UHFFFAOYSA-N
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Patent
US08685974B2

Procedure details

To a solution of 4-methylpyridine (32.3 mmol) and ethyl 5-chlorothiophene-2-carboxylate (35.5 mmol) in anhydrous THF (58 mL) at 0° C., under N2 was added dropwise a solution of lithium bis(trimethylsilyl)amide (1 molar solution in hexanes, 64.5 mmol). The mixture was stirred 3 h at 5° C. The resulting precipitate was filtered and acidified with 6 molar HCl. The precipitate was then filtered and dried to afford 2.9 g (35% yield) of 1-(5-chloro-2-thienyl)-2-(pyridin-4-yl)ethanone.
Quantity
32.3 mmol
Type
reactant
Reaction Step One
Quantity
35.5 mmol
Type
reactant
Reaction Step One
Quantity
64.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[S:13][C:12]([C:14](OCC)=[O:15])=[CH:11][CH:10]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1>[Cl:8][C:9]1[S:13][C:12]([C:14](=[O:15])[CH2:1][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
32.3 mmol
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
35.5 mmol
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)OCC
Name
Quantity
64.5 mmol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
58 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 3 h at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(S1)C(CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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